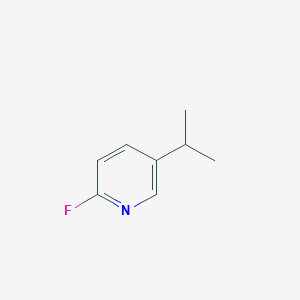
6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C10H8BrNO4 and a molecular weight of 286.08 g/mol This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 4th position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-2-quinolones. For instance, the reaction of 4-hydroxy-2-quinolone with bromine in the presence of a suitable solvent such as acetic acid can yield the desired product . Another method involves the cyclization of anthranilic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process requires stringent control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the product. The compound is usually isolated and purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a quinolone derivative with a carbonyl group, while substitution of the bromine atom can produce various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-quinolone: Lacks the bromine atom and carboxylic acid group.
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl and carboxylic acid groups.
4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the bromine and carboxylic acid groups.
Uniqueness
6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the combination of functional groups present on the quinoline ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
2375274-40-9 |
|---|---|
Molekularformel |
C10H8BrNO4 |
Molekulargewicht |
286.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



